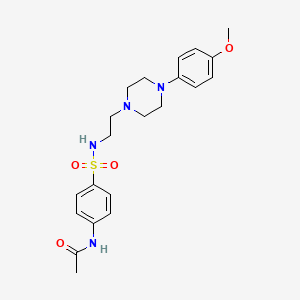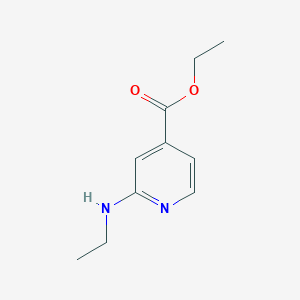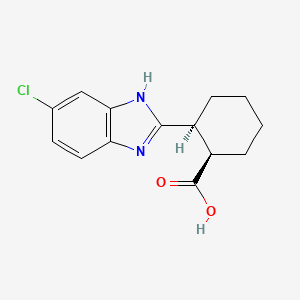
N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide” is a compound that has been studied in the context of various biological activities . It is a derivative of N-(4-methoxyphenyl)piperazine (MeOPP), which is known to exhibit a wide range of biological activity and is a recreational drug whose action on human physiology resembles that of amphetamines .
Synthesis Analysis
The synthesis of such compounds often involves a series of reactions. For instance, starting from an aromatic heterocyclic dichloro structure, N-substituted-(4-methoxyphenyl)piperazinyl-pyridazin-3(2H)-one derivatives were synthesized as a result of a six-step reaction . It began with the nucleophilic substitution reaction of 3,6-dichloropyridazine and 1-(4-methoxyphenyl)piperazine to reach the main substrate .Molecular Structure Analysis
The molecular structure of this compound and its derivatives have been analyzed in several studies . Molecular docking studies have shown that certain groups in these compounds are active in the hinge region of the AChE crystal structure as a result of experimental activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds have been studied . For instance, it was found that starting from the aromatic heterocyclic dichloro structure, N-substituted-(4-methoxyphenyl)piperazinyl-pyridazin-3(2H)-one derivatives were synthesized as a result of a six-step reaction .Applications De Recherche Scientifique
- The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains .
- Among these, compounds d6 and d7 exhibited notable effects against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). These findings highlight their potential as candidates for further investigation in cancer therapy .
- By studying its mode of action and interactions with receptors, researchers aim to develop novel therapeutic strategies and rational drug designs .
- These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
- Related N-phenylacetamide sulphonamides were synthesized, and one specific compound (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide) exhibited good analgesic activity comparable to or superior to paracetamol .
Antimicrobial Activity
Anticancer Potential
Drug Resistance Overcoming
Heterocyclic Thiazole Nucleus
Analgesic Properties
N-Alkylation and Reduction Reactions
Mécanisme D'action
Target of Action
The primary targets of N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide are alpha1-adrenergic receptors and acetylcholinesterase (AChE) . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . AChE is an important enzyme in acetylcholine hydrolysis, and its inhibition is a major therapeutic approach for increasing acetylcholine levels .
Mode of Action
This compound interacts with its targets by binding to them, thereby altering their function. It shows affinity towards alpha1-adrenergic receptors and acts as an inhibitor of AChE . The compound’s interaction with AChE results in the inhibition of acetylcholine hydrolysis, leading to an increase in acetylcholine levels .
Biochemical Pathways
The compound’s action on alpha1-adrenergic receptors and AChE affects several biochemical pathways. The activation or blockade of alpha1-adrenergic receptors is associated with numerous neurodegenerative and psychiatric conditions . The inhibition of AChE leads to an increase in acetylcholine levels, which is crucial in the cholinergic transmission pathway .
Result of Action
The compound’s action results in molecular and cellular effects. By inhibiting AChE, it increases acetylcholine levels, which can improve cognitive functions . Its interaction with alpha1-adrenergic receptors can affect smooth muscle contraction .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-17(26)23-18-3-9-21(10-4-18)30(27,28)22-11-12-24-13-15-25(16-14-24)19-5-7-20(29-2)8-6-19/h3-10,22H,11-16H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDBVJFHRDXTMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2832371.png)
![4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline](/img/structure/B2832372.png)
![2-cyclohexyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2832373.png)
![(Z)-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2832376.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2832377.png)


![(2-Chloropyridin-4-yl)-[2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,5-benzothiazepin-5-yl]methanone](/img/structure/B2832381.png)


![4-Amino-2-[(2-anilino-2-oxoethyl)sulfanyl]-5-cyano-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B2832385.png)
![7-fluoro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2832386.png)
![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2832387.png)
